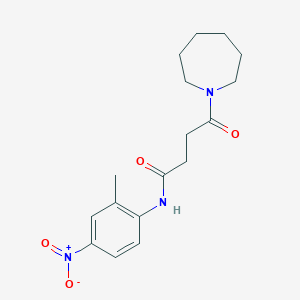
2,5-difluoro-N-2-pyridinylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-difluoro-N-2-pyridinylbenzenesulfonamide, commonly known as DFPBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, particularly in drug discovery and development.
科学的研究の応用
DFPBS has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit inhibitory activity against various enzymes, including carbonic anhydrase, protein tyrosine phosphatase, and acetylcholinesterase. DFPBS has also been shown to possess antitumor, anti-inflammatory, and antiviral properties. Additionally, DFPBS has been used as a fluorescent probe for the detection of metal ions in biological systems.
作用機序
DFPBS exerts its effects by binding to the active site of enzymes and inhibiting their activity. It does so by forming a covalent bond with the enzyme, which prevents the substrate from binding to the active site. DFPBS also interacts with metal ions and forms complexes that can affect their biological activity.
Biochemical and physiological effects:
DFPBS has been found to have a range of biochemical and physiological effects, depending on the specific enzyme or metal ion it interacts with. For example, DFPBS has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. It has also been found to reduce inflammation by inhibiting the activity of cyclooxygenase-2. Moreover, DFPBS has been shown to have antiviral activity by inhibiting the replication of certain viruses.
実験室実験の利点と制限
DFPBS has several advantages for lab experiments, including its high purity, stability, and specificity. It can be easily synthesized and purified, and its effects can be easily measured using various assays. However, DFPBS also has some limitations, such as its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
将来の方向性
DFPBS has several potential future directions for research. One potential direction is to further explore its antitumor properties and its potential as a cancer therapy. Another potential direction is to investigate its interactions with metal ions and its potential as a metal ion sensor. Additionally, further studies are needed to determine its safety and efficacy in vivo and to optimize its pharmacokinetic properties for drug development.
合成法
DFPBS is synthesized by reacting 2,5-difluorobenzenesulfonyl chloride with 2-aminopyridine in the presence of a base such as triethylamine. The reaction occurs at room temperature and yields DFPBS as a white solid with a purity of over 98%.
特性
IUPAC Name |
2,5-difluoro-N-pyridin-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O2S/c12-8-4-5-9(13)10(7-8)18(16,17)15-11-3-1-2-6-14-11/h1-7H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWJZUZYIOQLDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-(dimethylamino)-2-pyridin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-4-methylphenol](/img/structure/B5359571.png)
![(4aS*,8aR*)-1-(3-hydroxypropyl)-6-[(5-methyl-2-thienyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5359589.png)



![N-methyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide](/img/structure/B5359610.png)
![2-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)-2-methyl-1-propanol hydrochloride](/img/structure/B5359615.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B5359623.png)
![4-(2,6-dimethyl-3-pyridinyl)-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-2-pyrimidinamine dihydrochloride](/img/structure/B5359634.png)
![N-[2-[4-(dimethylamino)phenyl]-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5359642.png)
![N-(5-chloro-2-methoxyphenyl)-2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5359643.png)
![ethyl 2-[3-(4-fluorobenzoyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5359654.png)
![5-[(4-ethylpiperazin-1-yl)sulfonyl]-N-isobutyl-2-methylbenzamide](/img/structure/B5359656.png)
![(3-methyl-4-pyridinyl)(2-{[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)amine](/img/structure/B5359661.png)